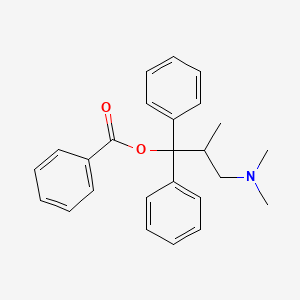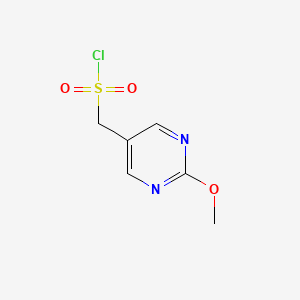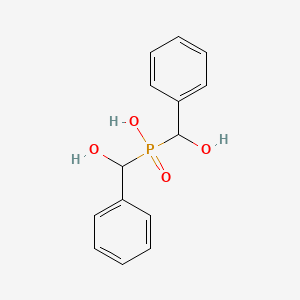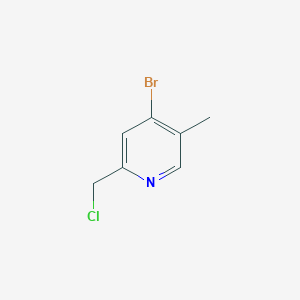![molecular formula C14H14FN3O4S B14166662 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea CAS No. 377761-33-6](/img/structure/B14166662.png)
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea is a compound that features both fluorine and methoxy functional groups. These groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of these groups makes this compound a valuable building block in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea typically involves the reaction of 4-fluoroaniline with 4-methoxybenzenesulfonyl chloride, followed by the addition of urea. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-4′-methoxybenzophenone: This compound also contains fluorine and methoxy groups but differs in its overall structure and reactivity.
N-(4-Fluorophenyl)-4-methoxybenzylamine: Similar in containing fluorine and methoxy groups, but with different functional groups and applications.
Uniqueness
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea is unique due to the presence of both sulfonyl and urea groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
377761-33-6 |
|---|---|
Molekularformel |
C14H14FN3O4S |
Molekulargewicht |
339.34 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea |
InChI |
InChI=1S/C14H14FN3O4S/c1-22-12-6-8-13(9-7-12)23(20,21)18-17-14(19)16-11-4-2-10(15)3-5-11/h2-9,18H,1H3,(H2,16,17,19) |
InChI-Schlüssel |
MPFHXUAGTIQWOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)F |
Löslichkeit |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)

![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)




